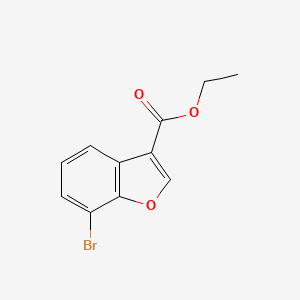
Ethyl 7-bromobenzofuran-3-carboxylate
Cat. No. B7941097
M. Wt: 269.09 g/mol
InChI Key: BEZWLMXQVQHHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056859B2
Procedure details


A solution of 3-bromo-2-hydroxybenzaldehyde (20 g, 0.1 mol) in 150 mL of CH2Cl2 was added HBF4.Et2O (1.5 mL, 0.01 mmol). A solution of ethyl diazoacetate (27.36 g, 0.24 mol) in CH2Cl2 (50 mL) was introduced into the reaction mixture, during about 3-6 min and the evolution of N2 gas observed, and the reaction was not allowed to go above 38° C. Once gas evolution ceased, the reaction mixture was concentrated by rotary evaporator and H2SO4 (20 mL) was added to the mixture while stirring. After 30 min, the mixture was diluted with CH2Cl2 (200 mL) and the H2SO4 was quenched with solid NaHCO3. The mixture was then filtered through silica gel (100 g), and concentrated by rotary evaporator to give an oil, then exacted with EtOAc (500 mL), and washed with brine (100 mL), dried over Na2SO4. The solvent was concentrated in vacuo. The residue was separated and purified with silica gel chromatography to give product ethyl 7-bromo-1-benzofuran-3-carboxylate.








Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[H+].[B-](F)(F)(F)F.[CH3:17]COCC.[N+](=C[C:25]([O:27][CH2:28][CH3:29])=[O:26])=[N-].N#N>C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[C:3]2[O:10][CH:17]=[C:5]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
27.36 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to go above 38° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated by rotary evaporator and H2SO4 (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with CH2Cl2 (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the H2SO4 was quenched with solid NaHCO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through silica gel (100 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified with silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC=2C(=COC21)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
